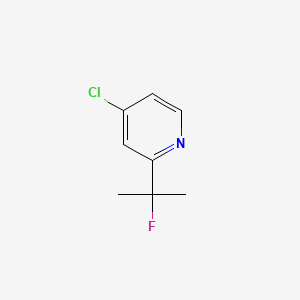

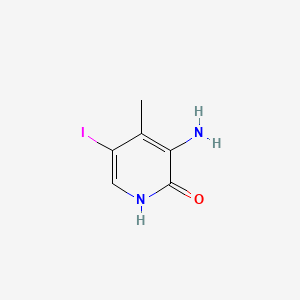

![molecular formula C10H18ClNO2 B6609735 methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride CAS No. 2768326-32-3](/img/structure/B6609735.png)

methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride, also known as M2ASAH, is a chiral molecule that is widely used in synthetic chemistry and drug development. It is a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of peptides, peptidomimetics, and other small molecules. M2ASAH has been used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride has been used extensively in scientific research, particularly in the fields of synthetic chemistry and drug development. It has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other small molecules. Additionally, it has been used in the development of novel catalysts and reagents for organic synthesis.

Mecanismo De Acción

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride is a chiral molecule, which means that it has two enantiomers, or mirror images, that have different properties. Its chirality is important for its biochemical and physiological effects, as it can interact with different molecules depending on its enantiomeric form. For example, it has been shown to interact with enzymes and receptors in a stereoselective manner, meaning that it can bind to specific enantiomers of a given molecule.

Biochemical and Physiological Effects

methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on enzymes, receptors, and other molecules, including agonistic and antagonistic effects. It has also been studied for its effects on cell proliferation, apoptosis, and other cellular processes. Additionally, it has been studied for its ability to modulate the activity of certain enzymes, such as kinases and phosphatases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride has several advantages for use in laboratory experiments. It is a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, it is a chiral molecule, which makes it useful for the synthesis of enantiomerically pure compounds. Furthermore, it is relatively inexpensive and can be synthesized in a two-step process. However, it is important to note that methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride has some limitations for laboratory experiments, such as its low solubility in water and its tendency to form dimers.

Direcciones Futuras

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride has a wide range of potential applications in the fields of synthetic chemistry and drug development. It can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. Additionally, its chirality makes it useful for the synthesis of enantiomerically pure compounds. Furthermore, its biochemical and physiological effects can be explored further to develop novel drugs and therapies. Additionally, it can be used as a starting point to develop novel catalysts and reagents for organic synthesis. Finally, its solubility and dimerization properties can be further studied to improve its efficacy for laboratory experiments.

Métodos De Síntesis

Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride is synthesized using a variety of methods, including the condensation of 2-amino-2-{spiro[3.3]heptan-2-yl}acetaldehyde with hydrochloric acid. This method is a two-step process, in which the aldehyde is first reacted with hydrochloric acid to form a hemiacetal, which is then reacted with a base to form the hydrochloride salt. The reaction is typically carried out in anhydrous conditions and can be conducted at room temperature.

Propiedades

IUPAC Name |

methyl 2-amino-2-spiro[3.3]heptan-2-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8(11)7-5-10(6-7)3-2-4-10;/h7-8H,2-6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWQXTAIDUOLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC2(C1)CCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-3-yloxy)ethyl]carbamate](/img/structure/B6609652.png)

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)

![6-cyclohexyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609665.png)

![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)

![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)

![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)